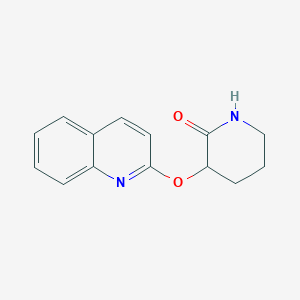

3-(Quinolin-2-yloxy)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-2-yloxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHVBVCBBMWVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 3 Quinolin 2 Yloxy Piperidin 2 One

Retrosynthetic Analysis of the 3-(Quinolin-2-yloxy)piperidin-2-one Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. The key disconnection strategy involves severing the ether linkage between the quinoline (B57606) and piperidinone rings. This leads to two primary synthons: a 2-hydroxyquinoline (B72897) (or its synthetic equivalent, 2-chloroquinoline) and a 3-hydroxypiperidin-2-one (B90772).

This primary disconnection is strategically advantageous as it simplifies the complex structure into two more manageable heterocyclic units. Further disconnection of the 3-hydroxypiperidin-2-one can proceed via the cleavage of an amide bond, leading to a linear amino acid precursor. This approach is often favored due to the wide availability of chiral amino acids, which can serve as a foundation for stereoselective synthesis. researchgate.net

An alternative retrosynthetic pathway for the piperidinone ring involves a Dieckmann condensation of a diester precursor, a classical method for forming cyclic ketones. dtic.mil For the quinoline moiety, a well-established disconnection is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a compound containing a reactive methylene (B1212753) group.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be envisioned through the coupling of a quinoline precursor with a piperidinone precursor.

Quinoline Moiety Synthesis:

A classical and versatile method for constructing the quinoline ring is the Friedländer synthesis . This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.net For the synthesis of a 2-hydroxyquinoline precursor, a suitable starting material would be 2-aminobenzoic acid and a compound like ethyl acetoacetate.

Piperidinone Moiety Synthesis:

The synthesis of the 3-hydroxypiperidin-2-one core can be achieved through several methods. A common approach involves the cyclization of a protected 5-amino-3-hydroxyalkanoic acid derivative. For instance, L-glutamic acid can be a starting point for the synthesis of chiral (S)-3-hydroxypiperidin-2-one. researchgate.net

Another classical approach is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that condenses an aldehyde, an amine, and a β-dicarboxylic acid ester. wikipedia.org While powerful for generating substituted piperidones, adapting this method for the specific 3-hydroxy substitution pattern might require careful selection of starting materials.

Formation of the Ether Linkage:

Once the two heterocyclic precursors, 2-chloroquinoline (B121035) and 3-hydroxypiperidin-2-one, are synthesized, the final ether linkage can be formed via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the piperidinone ring with a suitable base to form an alkoxide, which then acts as a nucleophile to displace the chloride from the 2-position of the quinoline ring.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability.

For the Quinoline Ring:

The Friedländer synthesis can be significantly enhanced by the use of various catalysts. Both Brønsted and Lewis acids have been employed to promote the condensation and cyclization steps. More recently, transition metal catalysts, such as those based on palladium and copper, have been utilized in annulation reactions to construct the quinoline skeleton. scholarsportal.info

For the Piperidinone Ring and Ether Linkage:

The formation of the piperidinone ring and the subsequent ether linkage can also benefit from catalysis. For instance, palladium-catalyzed amination reactions can be employed in the cyclization step to form the lactam. nih.gov The Williamson ether synthesis to form the final product can be facilitated by phase-transfer catalysts, which can improve the reaction rate and yield, especially when dealing with sparingly soluble reactants.

Stereoselective Synthesis Strategies for Chiral Centers in this compound

The 3-position of the piperidin-2-one ring in the target molecule is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for potential applications where specific stereoisomers may exhibit different biological activities.

One of the most effective strategies for achieving stereoselectivity is to start from a chiral precursor. As mentioned earlier, naturally occurring amino acids like L-glutamic acid can be used to synthesize enantiomerically pure 3-hydroxypiperidin-2-one. researchgate.net

Alternatively, asymmetric catalysis can be employed. For instance, the reduction of a 3-ketopiperidin-2-one precursor using a chiral reducing agent or a catalyst with a chiral ligand can lead to the desired stereoisomer of the 3-hydroxy intermediate. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters in cyclic compounds. organic-chemistry.org Furthermore, enzymatic resolutions can be used to separate a racemic mixture of 3-hydroxypiperidin-2-one, providing access to both enantiomers. scholarsportal.info

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in several ways.

The use of multicomponent reactions, such as the Petrenko-Kritschenko synthesis for the piperidinone core, is inherently greener as it reduces the number of synthetic steps and minimizes waste generation. wikipedia.org The use of catalytic methods, as discussed previously, also aligns with green chemistry principles by reducing the need for stoichiometric reagents.

Solvent selection is another critical aspect. The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov Microwave-assisted organic synthesis can also be a greener alternative to conventional heating, often leading to shorter reaction times and improved energy efficiency.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. This involves a systematic study of various parameters for each synthetic step.

For the Friedländer synthesis of the quinoline moiety, parameters such as the choice of catalyst, solvent, temperature, and reaction time need to be carefully optimized. Similarly, for the formation of the piperidinone ring and the final ether linkage, the choice of base, solvent, and temperature will significantly influence the outcome of the reaction.

The table below provides a hypothetical example of how reaction conditions could be optimized for the Williamson ether synthesis step.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Base | Sodium Hydride | Potassium Carbonate | Cesium Carbonate | 65 |

| Solvent | DMF | Acetonitrile | Dioxane | 78 |

| Temperature (°C) | 80 | 100 | 120 | 85 |

| Reaction Time (h) | 12 | 8 | 6 | 82 |

This is a hypothetical data table for illustrative purposes.

Scalability Considerations for this compound Production

The scalability of a synthetic route is a critical factor for the potential large-scale production of a compound for industrial or pharmaceutical applications. Several factors need to be considered when evaluating the scalability of the synthesis of this compound.

The cost and availability of starting materials are of primary importance. Routes that utilize inexpensive and readily available precursors are more amenable to scale-up. The safety of the reagents and reaction conditions is another crucial aspect. Reactions that involve highly toxic, explosive, or pyrophoric materials may be difficult and costly to implement on a large scale.

The robustness and reproducibility of the synthetic steps are also key. Reactions that are sensitive to minor variations in conditions may not be suitable for large-scale production. Finally, the ease of purification of the final product and intermediates is a significant consideration. Chromatographic purifications, while common in the laboratory, are often not practical for large-scale synthesis. Therefore, developing a route that allows for purification by crystallization or extraction is highly desirable. nih.gov

Pre Clinical Pharmacological Investigations and Biological Activity Profiling of 3 Quinolin 2 Yloxy Piperidin 2 One

Molecular Target Identification and Validation for 3-(Quinolin-2-yloxy)piperidin-2-one

There are no published studies identifying or validating the molecular targets of this compound. Techniques commonly used for target identification, such as affinity chromatography, pull-down assays, or computational predictions, have not been reported for this compound. nih.govmdpi.com

Elucidation of the Molecular Mechanism of Action of this compound

Without an identified molecular target, the mechanism of action for this compound remains unknown. Research into how a compound interacts with its target to elicit a pharmacological response is contingent on the initial identification of that target.

In Vitro Enzymatic and Receptor Binding Studies of this compound

No data from in vitro enzymatic assays or receptor binding studies for this compound are available in the public domain. Such studies are crucial for quantifying the potency and selectivity of a compound against its purified target(s). nih.gov

Cellular Assays and Pathway Modulation by this compound

In the absence of primary research, there is no information regarding the effects of this compound in cellular models.

No studies have been published detailing the effects of this compound on the viability or proliferation of any cell line.

There is no evidence to suggest that this compound modulates any specific signaling pathways within cells. Such investigations typically follow the identification of a molecular target and initial characterization of cellular activity. nih.govnih.gov

Phenotypic screening data, which can uncover the biological effects of a compound without prior knowledge of its target, is not available for this compound. nih.govfrontiersin.orgnih.gov

Selectivity and Specificity Profiling of this compound Against Off-targets

Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the selectivity and specificity profiling of this compound against a panel of off-targets. Information on the binding affinities or functional activities of this particular compound against a broad range of receptors, enzymes, and ion channels is not currently available in the public domain. Therefore, a data table for its off-target profile cannot be constructed at this time.

Pharmacodynamic Characterization of this compound in Pre-clinical Models

Similarly, detailed preclinical studies characterizing the pharmacodynamic properties of this compound are not described in the available literature. This includes investigations into its effects on physiological or pathological processes in in vivo or in vitro models that would elucidate its mechanism of action and dose-response relationships.

Assessment of Molecular and Cellular Pharmacodynamic Markers

There is a lack of published research on the assessment of molecular and cellular pharmacodynamic markers following treatment with this compound. Studies that would identify and quantify changes in specific biomarkers, such as alterations in protein expression, phosphorylation status, or gene expression, which are crucial for understanding the compound's engagement with its intended target and its downstream biological effects, have not been reported. Consequently, a data table of pharmacodynamic markers cannot be provided.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for 3 Quinolin 2 Yloxy Piperidin 2 One Derivatives

Rational Design Principles for Modifying the 3-(Quinolin-2-yloxy)piperidin-2-one Scaffold

The rational design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The quinoline (B57606) moiety itself is a well-known pharmacophore present in numerous approved drugs, recognized for its ability to interact with a wide range of biological targets. nih.govnih.gov Modifications to this scaffold are typically aimed at enhancing target affinity and selectivity, improving pharmacokinetic properties, and reducing potential toxicity.

Key strategies often include:

Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability.

Scaffold Hopping: Replacing the core structure with a different one that maintains the essential pharmacophoric features.

Functional Group Modification: Introducing or altering functional groups to create new interactions with the biological target or to modulate physicochemical properties like solubility and lipophilicity.

Systematic Modifications of the Quinoline Moiety in this compound

The quinoline ring offers multiple positions for substitution, allowing for a systematic exploration of its SAR. researchgate.netijresm.com The introduction of various substituents can significantly influence the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its biological activity. mdpi.com

For instance, studies on similar quinoline-containing compounds have shown that:

The introduction of a fluorine atom at position 6 can significantly enhance antibacterial activity. slideshare.net

Substitutions at the 4- and 7-positions of the quinoline nucleus with flexible alkylamino side chains and alkoxy groups, respectively, have been shown to enhance antiproliferative activity. nih.gov

The presence of bulky substituents at certain positions can either be beneficial or detrimental to activity, depending on the specific biological target.

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity (Hypothetical Data)

| Substituent at Position | Observed Effect on Activity |

| 4-amino | Increased antiplasmodium activity nih.gov |

| 6-fluoro | Enhanced antibacterial potency slideshare.net |

| 7-alkoxy | Improved antiproliferative effects nih.gov |

| 8-piperazinyl | Effective inhibition of M. tb nih.gov |

Functionalization and Derivatization of the Piperidinone Ring in this compound

The piperidinone ring is another critical component of the scaffold that can be modified to modulate activity. researchgate.netmdpi.com The presence of the lactam (a cyclic amide) in the piperidin-2-one ring provides opportunities for various chemical transformations.

Key modifications can include:

N-alkylation or N-arylation: Introducing substituents on the nitrogen atom of the piperidinone ring can alter the molecule's lipophilicity and steric profile.

Substitution at other positions: The carbon atoms of the piperidinone ring can also be functionalized, for example, by introducing alkyl or aryl groups. acs.org

Ring modification: In some cases, the piperidinone ring itself might be replaced with other heterocyclic systems to explore different conformational possibilities. ucl.ac.uk

These modifications can influence how the molecule fits into a biological target's binding site and can also affect its metabolic stability.

Impact of Linker Chemistry (Oxygen Atom) on the Activity of this compound Analogs

Strategies to explore the role of the linker include:

Bioisosteric Replacement: Replacing the oxygen atom with other groups such as a sulfur atom (thioether), a methylene (B1212753) group (CH2), or a secondary amine (NH) can help to probe the importance of the oxygen's lone pairs of electrons and its hydrogen bond accepting capability.

Linker Extension or Contraction: Varying the length of the linker can alter the distance and relative orientation of the two ring systems, which can be critical for optimal interaction with a biological target.

For example, replacing an ether linkage with a thioether or an amino group can lead to significant changes in the compound's electronic distribution and conformational preferences, which in turn can affect its binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational methods are invaluable tools in modern drug discovery, providing insights that can guide the rational design of new compounds. nih.gov For the this compound series, molecular modeling can help to elucidate the structural basis of their activity and predict the potential effects of modifications.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.govresearchgate.net By simulating the interaction between a this compound derivative and its putative biological target, researchers can:

Identify key amino acid residues in the binding site that interact with the ligand. researchgate.net

Understand the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Predict the binding affinity of different derivatives. nih.gov

This information can then be used to design new analogs with improved binding characteristics. For instance, if docking studies reveal a specific hydrogen bond is crucial for activity, new derivatives can be designed to strengthen this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orglongdom.orgnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.govfrontiersin.org

In a typical QSAR study for the this compound series, researchers would:

Synthesize and test a series of analogs with systematic variations in their structure.

Calculate a set of molecular descriptors for each analog that quantify their structural and physicochemical properties.

Use statistical methods to build a model that correlates these descriptors with the observed biological activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. nih.govimist.mamdpi.com

Conformational Analysis and Pharmacophore Generation

Understanding the three-dimensional structure and essential chemical features of a molecule is fundamental to designing potent and selective drugs.

Conformational Analysis

Computational chemistry methods are employed to predict the most stable, low-energy conformations. These studies help identify the likely three-dimensional arrangement, or "bioactive conformation," that the molecule adopts when interacting with its biological target. The orientation of the quinoline ring relative to the piperidinone moiety is crucial, as it dictates how the key functional groups are presented to the binding site of a target protein.

Pharmacophore Generation

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, a hypothetical pharmacophore can be generated by identifying key interaction points. Studies on related quinolone derivatives targeting enzymes have identified common features such as hydrophobic regions, hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD). nih.gov

A pharmacophore model for this scaffold would likely include:

Aromatic/Hydrophobic Center: Provided by the bicyclic quinoline ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperidin-2-one ring is a strong HBA. The nitrogen atom in the quinoline ring can also serve as an HBA.

Hydrogen Bond Donor (HBD): The N-H group of the piperidin-2-one lactam.

These features are mapped in 3D space, and the model can then be used to screen virtual libraries for new compounds that fit the model or to guide the design of new derivatives with improved binding affinity.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Structural Origin | Potential Interaction |

| Aromatic/Hydrophobic Region | Quinoline Ring System | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor 1 | Piperidin-2-one Carbonyl (C=O) | Hydrogen bonding with target protein |

| Hydrogen Bond Acceptor 2 | Quinoline Nitrogen | Hydrogen bonding with target protein |

| Hydrogen Bond Donor | Piperidin-2-one Amine (N-H) | Hydrogen bonding with target protein |

Lead Optimization Strategies for Enhancing Biological Activity of this compound Derivatives

Lead optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of the this compound scaffold, optimization efforts focus on systematic modifications of its constituent parts.

Substitution on the Quinoline Ring

The quinoline ring offers multiple positions for substitution to probe for beneficial interactions with the target. Structure-activity relationship (SAR) studies on related 3-substituted quinolin-2-one derivatives have shown that modifications on this ring system significantly impact biological activity. nih.gov For instance, in a series of 3-(heteroaryl)quinolin-2(1H)-ones designed as Hsp90 inhibitors, the introduction of different groups on the quinoline ring led to a range of cytotoxic activities against cancer cell lines. nih.gov

A key finding in the SAR of quinoline derivatives is the critical nature of substitution at the 3-position of the ring, which is integral to the core structure of the title compound. researchgate.net Further decoration of the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) with various substituents like halogens, alkyl, or alkoxy groups can fine-tune electronic and steric properties, influencing target binding and cell permeability. frontiersin.org

Modification of the Piperidinone Ring

The piperidin-2-one moiety can also be a target for optimization. N-alkylation or N-acylation of the lactam nitrogen would eliminate the hydrogen bond donor capability but could introduce new interactions or improve properties like membrane permeability. Substitution at other positions on the piperidinone ring could introduce new chiral centers and explore additional binding pockets within the target protein.

Table 2: Example of Lead Optimization on a Related 3-Substituted Quinolin-2-one Scaffold

The following data is from a study on 3-(heteroaryl)quinolin-2(1H)-one derivatives and is presented to illustrate the principles of lead optimization. nih.gov

| Compound | Key Structural Feature | Activity (GI₅₀ against PC-3 cells) |

| 3b | 3-(1H-imidazol-1-yl)quinolin-2(1H)-one | 28 µM |

| 3a | 3-(1H-pyrazol-1-yl)quinolin-2(1H)-one | 35 µM |

| 3c | 3-(1H-1,2,4-triazol-1-yl)quinolin-2(1H)-one | 40 µM |

| 3d | 3-(2-methyl-1H-imidazol-1-yl)quinolin-2(1H)-one | 48 µM |

| 3e | 3-(4-nitro-1H-imidazol-1-yl)quinolin-2(1H)-one | 33 µM |

Data sourced from Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. nih.gov

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement involves substituting a functional group within the lead compound with another group that retains similar physical and chemical properties, with the goal of enhancing biological activity or improving pharmacokinetic properties. nih.gov This strategy is a cornerstone of modern medicinal chemistry.

Quinoline Ring Bioisosteres

The quinoline ring can be replaced by other bicyclic aromatic or heteroaromatic systems to explore alternative interactions and patentability. Potential bioisosteres include:

Quinazoline: Introduces an additional nitrogen atom, altering hydrogen bonding potential and electronics. nih.gov

Benzimidazole: Presents a different arrangement of nitrogen atoms and hydrogen bond donors/acceptors. nih.gov

Indole: Replaces a nitrogen in the aromatic system with a carbon, modifying the electronic character while maintaining the bicyclic shape. mdpi.com

Naphthyridine: Represents a constitutional isomer of quinoline, repositioning the nitrogen within the bicyclic framework. researchgate.net

Piperidin-2-one Ring Bioisosteres

The piperidin-2-one ring (a cyclic amide or lactam) is crucial for positioning the H-bond donor and acceptor. It can be replaced by:

Acyclic Amides: Opening the ring to an acyclic amide would increase conformational flexibility, which could be beneficial or detrimental depending on the target's requirements.

Alternative Lactam Rings: Rings of different sizes, such as a pyrrolidin-2-one (5-membered ring) or a caprolactam (7-membered ring), would alter the geometry and spacing of the key functional groups.

Morpholine or Thiomorpholine: Replacing the lactam with these saturated heterocycles would remove the carbonyl group but introduce a ring ether or thioether, respectively, potentially improving solubility and metabolic stability. nih.gov

Bridging Ether Oxygen Bioisosteres

The ether oxygen that links the two main rings is a key structural element. Classical bioisosteric replacements for the ether linkage include:

Thioether (-S-): A sulfur atom is larger and less electronegative than oxygen, altering bond angles and electronic properties.

Amine (-NH-): An amine introduces a hydrogen bond donor and a basic center, significantly changing the molecule's physicochemical properties.

Methylene (-CH₂-): A methylene group removes the heteroatom entirely, creating a non-polar, flexible carbon-based linker.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Scaffold Part | Potential Bioisosteric Replacement | Rationale for Replacement |

| Quinoline | Quinazoline, Benzimidazole, Indole, Naphthyridine | Modulate aromaticity, hydrogen bonding capacity, and explore novel chemical space. |

| Piperidin-2-one | Acyclic Amide, Pyrrolidin-2-one, Morpholine | Alter conformational constraints, change H-bonding patterns, improve solubility. |

| Ether Linker (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH₂-) | Modify bond angles, flexibility, and polarity of the linker. |

Pre Clinical Therapeutic Relevance and Potential Applications of 3 Quinolin 2 Yloxy Piperidin 2 One

Emerging Therapeutic Areas Based on the Pharmacological Profile of 3-(Quinolin-2-yloxy)piperidin-2-one

The pharmacological potential of this compound can be inferred from the diverse activities of its foundational scaffolds. Quinoline (B57606) and its derivatives are known to target a range of biological pathways, suggesting potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. nih.govorientjchem.orgwalshmedicalmedia.com Piperidine (B6355638) derivatives are also pharmacologically versatile, contributing to therapies for pain, psychosis, cancer, and diabetes. ijnrd.orgencyclopedia.pubmdpi.comnih.gov

Oncology: The quinoline core is a well-established pharmacophore in the development of anticancer agents. nih.govorientjchem.org Derivatives have been shown to function as inhibitors of critical signaling molecules like tyrosine kinases and proteasomes, and to interfere with DNA repair and tubulin polymerization. nih.gov Specifically, quinoline derivatives have been investigated as c-MET kinase inhibitors, which are implicated in various human tumors. nih.gov The piperidine moiety is also frequently incorporated into anticancer drug candidates, with some derivatives showing the ability to induce apoptosis and inhibit tumor cell proliferation. encyclopedia.pub The combination of these two scaffolds in one molecule could therefore lead to a synergistic antitumor effect, potentially targeting multiple pathways involved in cancer progression.

Neurodegenerative Diseases: Recent research has highlighted quinolin-2-one derivatives as potential inhibitors of glycogen synthase kinase-3β (GSK-3β), a critical factor in the pathology of Alzheimer's disease. nih.govresearchgate.net Inhibition of GSK-3β could reduce the hyperphosphorylation of tau proteins, a hallmark of the disease. nih.govresearchgate.net Furthermore, piperidine is a core component of donepezil, a widely used treatment for Alzheimer's disease, and other piperidine derivatives have shown promise as dual-acting antagonists of the histamine H3 and sigma-1 receptors, which are involved in pain and neurological disorders. mdpi.comnih.govnih.gov This suggests a strong potential for this compound in the development of therapies for neurodegenerative conditions.

Inflammatory and Infectious Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties, including the inhibition of tumor necrosis factor-alpha (TNF-α) formation and the release of lysozyme and beta-glucuronidase. nih.gov On the other hand, bridged piperidine derivatives have been developed as CCR1 antagonists, showing efficacy in preclinical models of inflammatory diseases such as arthritis and multiple sclerosis. researchgate.net Additionally, both quinoline and piperidine scaffolds have been used to develop antimicrobial agents. orientjchem.orgrsc.org Quinoline can disrupt bacterial DNA replication by targeting DNA gyrase, while various piperidine-containing compounds exhibit broad-spectrum antibacterial and antifungal activity. nih.govrsc.org

Interactive Table: Pharmacological Activities of Related Scaffolds

| Scaffold | Pharmacological Activity | Therapeutic Area |

| Quinolin-2-one | GSK-3β Inhibition | Neurodegenerative Diseases |

| Quinoline | Tyrosine Kinase Inhibition, c-MET Inhibition | Oncology |

| Quinoline | Anti-inflammatory | Inflammatory Diseases |

| Piperidine | CCR1 Antagonism | Inflammatory Diseases |

| Piperidine | H3/σ1 Receptor Antagonism | Neurological Disorders, Pain |

| Quinoline/Piperidine | Antimicrobial | Infectious Diseases |

Role of this compound in Specific Pre-clinical Disease Hypotheses

Based on the pharmacological activities of its parent scaffolds, this compound could be hypothesized to be effective in several preclinical disease models.

Alzheimer's Disease Models: A key hypothesis is that this compound could act as a GSK-3β inhibitor. In preclinical models, novel quinolin-2-one derivatives have been shown to effectively lower tau hyperphosphorylated aggregates. nih.govresearchgate.net One promising compound, 7c, was found to alleviate cognitive impairments in a scopolamine-induced mouse model. nih.govresearchgate.net Given that the piperidine scaffold is present in established Alzheimer's therapies, this compound could be tested for its ability to improve cognitive function and reduce tau pathology in similar animal models.

Oncology Models: In oncology, the compound could be evaluated as a multi-target inhibitor. The quinoline moiety suggests potential for c-MET kinase inhibition, while the piperidine component could contribute to cytotoxic effects. encyclopedia.pubnih.gov Preclinical evaluation would involve testing against a panel of cancer cell lines, particularly those where c-MET is overexpressed. nih.gov For instance, quinoline derivatives have shown efficacy against breast, colon, and lung cancer cell lines. researchgate.net Furthermore, piperidinone-containing structures have demonstrated cytotoxicity in hypopharyngeal tumor cell models. encyclopedia.pub

Inflammatory Disease Models: For inflammatory conditions, the compound could be assessed in models of rheumatoid arthritis and multiple sclerosis. Bridged piperidines have shown the ability to inhibit knee swelling in rat antigen-induced arthritis models. researchgate.net The anti-inflammatory potential of the quinoline part could be tested by measuring its effect on pro-inflammatory cytokines like TNF-α in cellular assays. nih.gov

Comparison with Existing Pre-clinical Scaffolds and Chemical Probes

The this compound structure represents a hybrid of two highly versatile and "privileged" scaffolds in medicinal chemistry. nih.govfrontiersin.orgresearchgate.netorientjchem.org

Comparison with Other Heterocyclic Scaffolds:

Quinazoline: The quinoline scaffold is often compared to its isomer, quinazoline. Both are bicyclic aromatic systems containing nitrogen. While both are prevalent in anticancer drug discovery, they can exhibit different biological activities and target profiles. For example, in the context of NorA efflux pump inhibitors in Staphylococcus aureus, the quinoline core was found to be essential for activity, but replacement with a quinazoline scaffold improved potency and reduced toxicity in some cases. nih.gov

Triazolo[4,3-a]quinoxalin-1-one (TQX) and Pyrazolo[3,4-c]quinoline (PQ): These are more complex, tricyclic scaffolds that have been investigated as adenosine receptor antagonists. mdpi.com While these rigid structures have yielded highly potent and selective compounds, the simpler, bicyclic quinoline scaffold offers greater synthetic tractability and opportunities for diverse functionalization, making it a versatile starting point for drug design. frontiersin.orgmdpi.com

Advantages as a Chemical Probe: The combination of the quinoline and piperidine rings in a single molecule offers several potential advantages. The synthetic versatility of both components allows for fine-tuning of physicochemical properties. frontiersin.org The quinoline ring's rigid structure and potential for π-stacking interactions can provide a stable anchor for binding to biological targets, as seen in its interaction with the ATP binding site of kinases. researchgate.net The piperidine ring, with its three-dimensional structure, can enhance binding interactions and improve pharmacokinetic properties. researchgate.net This hybridization strategy could lead to novel chemical probes with unique selectivity and potency profiles compared to compounds based on a single scaffold.

Future Directions and Unexplored Research Avenues for 3 Quinolin 2 Yloxy Piperidin 2 One

Development of Advanced In Vitro and Ex Vivo Research Models for 3-(Quinolin-2-yloxy)piperidin-2-one Studies

The future of research on this compound will heavily rely on the development of sophisticated in vitro and ex vivo models that can more accurately predict its physiological effects. Traditional 2D cell cultures are often limited in their ability to recapitulate the complex microenvironments of tissues. Therefore, a shift towards three-dimensional (3D) organoid and spheroid cultures is anticipated. These models, derived from patient tissues or stem cells, offer a more physiologically relevant context to study the compound's efficacy and potential toxicity. For instance, if investigating neuroprotective effects, brain organoids could provide invaluable insights into how the compound modulates neuronal networks. researchgate.net

Furthermore, the use of microfluidic "organ-on-a-chip" technology represents a significant leap forward. These devices can simulate the dynamic conditions of human organs and even multi-organ systems, allowing for the study of the compound's absorption, distribution, metabolism, and excretion (ADME) in a more controlled and human-relevant manner. This can help in understanding its pharmacokinetic and pharmacodynamic profiles early in the drug discovery process.

Ex vivo studies using fresh patient-derived tissue slices will also be crucial. These models maintain the native cellular architecture and interactions, offering a powerful platform to assess the compound's activity in a setting that closely mirrors the in vivo environment. For example, if exploring anticancer properties, tumor tissue slices could be used to evaluate the compound's ability to penetrate the tumor and induce cell death. The immunopharmacological effects of related compounds have been studied using ex vivo models, providing a template for future investigations into this compound. nih.gov

Exploration of Novel Biological Targets and Polypharmacology for this compound

While the initial therapeutic targets of this compound might be known or hypothesized based on its structural motifs, future research will likely uncover a broader spectrum of biological interactions. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. This multi-target approach can lead to enhanced therapeutic efficacy or the discovery of new therapeutic indications.

The quinoline (B57606) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govorientjchem.orgresearchgate.net This suggests that this compound could interact with a variety of protein targets. Future research will likely employ advanced techniques such as chemical proteomics and thermal shift assays to identify these novel binding partners.

Moreover, the piperidin-2-one (a γ-lactam) moiety is also a common feature in biologically active molecules. mdpi.com The combination of the quinolin-2-yloxy and piperidin-2-one scaffolds could result in a unique pharmacological profile. For instance, related quinoline-piperidine hybrids have been investigated as antiplasmodial agents. nih.gov Systematic screening against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. Understanding the polypharmacology of this compound will be essential for both optimizing its therapeutic potential and identifying potential off-target effects.

Innovative Synthetic Approaches and Scaffold Diversification for this compound

The exploration of the chemical space around this compound through innovative synthetic methodologies will be a key driver of future research. While the core synthesis of this compound might be established, the development of more efficient, scalable, and environmentally friendly synthetic routes will be an ongoing endeavor. mdpi.com This could involve the use of novel catalytic systems, flow chemistry, or microwave-assisted synthesis to accelerate the production of analogs. mdpi.com

A significant area of future research will be scaffold diversification and scaffold hopping. psu.edu This involves making strategic modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this could entail:

Modifications to the Quinoline Ring: Introducing various substituents at different positions of the quinoline ring can significantly impact biological activity. frontiersin.org For example, halogenation or the addition of methoxy (B1213986) groups has been shown to modulate the properties of quinoline derivatives. frontiersin.org

Alterations to the Piperidinone Ring: The piperidinone ring can be modified by introducing substituents, altering the ring size, or replacing it with other heterocyclic systems. Studies on related lactam derivatives have shown that functionalization at different positions of the lactam core can lead to diverse biological activities. mdpi.com

Linker Modification: The ether linkage between the quinoline and piperidinone moieties can be replaced with other functional groups, such as amides or thioethers, to explore different chemical spaces and potentially new interactions with biological targets. nih.gov

Scaffold hopping, the replacement of one core structure with a bioisosteric one, will also be a valuable strategy. psu.edu This could lead to the discovery of completely novel chemotypes with similar biological activities but improved drug-like properties. For instance, the quinoline ring could be replaced by other bicyclic heteroaromatic systems, or the piperidinone ring could be substituted with other lactam structures.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of compounds like this compound. These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, thereby accelerating the drug discovery process.

Future research will likely utilize AI and ML for:

De Novo Drug Design: Generative AI models can design novel analogs of this compound with desired properties, such as enhanced potency or reduced toxicity.

Predictive Modeling: Machine learning algorithms can build predictive models for ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the synthesis of the most promising candidates.

Target Identification and Polypharmacology Prediction: AI can be used to predict potential biological targets for the compound and its analogs, aiding in the exploration of its polypharmacology.

Retrosynthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for novel derivatives.

By leveraging AI and ML, researchers can more effectively navigate the vast chemical space and focus their experimental efforts on the most promising avenues, ultimately saving time and resources.

Collaborative Research Opportunities and Interdisciplinary Studies Involving this compound

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future of research on this compound will be marked by increased collaboration between chemists, biologists, pharmacologists, computational scientists, and clinicians. mdpi.com

These interdisciplinary teams will be essential for:

Integrating Diverse Expertise: Combining the skills of synthetic chemists to create new molecules, biologists to test their activity in advanced models, and computational scientists to guide the design process will be crucial for success.

Translational Research: Bridging the gap between basic research and clinical application requires close collaboration between academic researchers and industry partners. This will facilitate the translation of promising laboratory findings into new therapies. researchgate.net

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress and avoid duplication of effort. Collaborative networks focused on quinoline-based therapeutics can pool resources and expertise to tackle challenging research questions.

By fostering a collaborative environment, the scientific community can unlock the full therapeutic potential of this compound and related compounds.

Q & A

Q. What are the established synthetic methodologies for 3-(Quinolin-2-yloxy)piperidin-2-one?

The synthesis typically involves:

- Quinoline intermediate formation : Cyclocondensation of aniline derivatives with carbonyl-containing precursors (e.g., via Friedländer or Skraup reactions) to generate the quinoline core.

- Piperidin-2-one functionalization : Alkylation or nucleophilic substitution at the piperidin-2-one nitrogen using reagents like alkyl halides or aryloxy groups.

- Coupling reactions : The quinoline and piperidin-2-one moieties are coupled via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Microwave-assisted synthesis can improve reaction efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy : - and -NMR confirm substituent positions and ring conformations.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve stereochemistry and intermolecular interactions .

Q. How is the compound’s purity assessed during synthesis?

- HPLC/GC-MS : Quantifies impurities and monitors reaction progress.

- Melting point analysis : Consistency with literature values indicates purity.

- Column chromatography : Silica gel or reverse-phase columns isolate the target compound from byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions.

- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)) or organocatalysts improve cross-coupling efficiency.

- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes decomposition.

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yield .

Q. What structural modifications enhance the compound’s biological activity?

- Quinoline substitutions : Electron-withdrawing groups (e.g., -CF) at the 6-position increase DNA intercalation potential.

- Piperidin-2-one modifications : Bulky substituents at the 3-position improve metabolic stability.

- Hybrid derivatives : Incorporating pyrimidine or thiadiazole rings (e.g., via Suzuki-Miyaura coupling) can target enzymes like cyclooxygenase-2 (COX-2) .

Q. How do stereochemical variations impact pharmacological properties?

- Chiral centers : Enantiomers may exhibit divergent binding affinities (e.g., (3S,5S)-configured analogs show higher selectivity for kinase inhibition).

- Resolution methods : Chiral HPLC or enzymatic resolution separates enantiomers for individual activity profiling.

- X-ray refinement : SHELXL resolves absolute configurations in crystalline forms .

Q. What strategies reconcile conflicting reports on the compound’s mechanism of action?

- Comparative assays : Test the compound against isogenic cell lines (e.g., sensitive vs. multidrug-resistant cancer cells) to isolate target-specific effects.

- Docking studies : Molecular modeling identifies binding pockets in enzymes (e.g., topoisomerase II) or receptors.

- Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed discrepancies .

Data Analysis and Experimental Design

Q. How to design experiments validating the compound’s anti-inflammatory vs. antimicrobial activity?

- In vitro models :

- Anti-inflammatory : Measure COX-1/COX-2 inhibition using ELISA or fluorometric assays.

- Antimicrobial : Perform MIC/MBC testing against Gram-positive/negative bacteria and fungi.

- In vivo models : Use murine inflammation (e.g., carrageenan-induced paw edema) and systemic infection models.

- Control compounds : Compare with indomethacin (anti-inflammatory) and ciprofloxacin (antimicrobial) .

Q. What computational tools predict the compound’s ADMET properties?

- Software : SwissADME, pkCSM, or ADMET Predictor estimate bioavailability, CYP450 interactions, and toxicity.

- Parameters : LogP (<3.5), topological polar surface area (<140 Ų), and H-bond donors/acceptors guide lead optimization.

- Validation : Correlate predictions with in vitro hepatocyte stability and plasma protein binding assays .

Tables for Key Data

Q. Table 1: Synthetic Routes and Yields

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | Pd(OAc), DMF, 120°C | 78 | 99 | |

| Conventional heating | EDC/HOBt, CHCl, rt | 65 | 95 |

Q. Table 2: Biological Activity Comparisons

| Derivative | IC (COX-2, μM) | MIC (S. aureus, μg/mL) | Reference |

|---|---|---|---|

| Parent compound | 12.3 | 32 | |

| 6-CF-quinoline | 5.8 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.